molecular formula C13H9FN2O2S B5597331 3-[(3-FLUOROPHENYL)AMINO]-1??,2-BENZOTHIAZOLE-1,1-DIONE

3-[(3-FLUOROPHENYL)AMINO]-1??,2-BENZOTHIAZOLE-1,1-DIONE

Cat. No.: B5597331
M. Wt: 276.29 g/mol
InChI Key: GITBCXPACLQMKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-Fluorophenyl)amino]-1,2-benzothiazole-1,1-dione is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a fluorophenyl group attached to the amino group, which is further connected to the benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Fluorophenyl)amino]-1,2-benzothiazole-1,1-dione typically involves the reaction of 3-fluoroaniline with 2-aminobenzenethiol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Fluorophenyl)amino]-1,2-benzothiazole-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can introduce various functional groups into the fluorophenyl ring .

Scientific Research Applications

3-[(3-Fluorophenyl)amino]-1,2-benzothiazole-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3-Fluorophenyl)amino]-1,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-Fluorophenyl)amino]-1,2-benzothiazole-1,1-dione is unique due to its specific combination of a fluorophenyl group and a benzothiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

N-(3-fluorophenyl)-1,1-dioxo-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O2S/c14-9-4-3-5-10(8-9)15-13-11-6-1-2-7-12(11)19(17,18)16-13/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITBCXPACLQMKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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